- Liquid-phase hydrogenation of p-nitrobenzoic acid esters on palladium catalysts, Neftekhimiya, 1998, 38(4), 277-281

Cas no 94-14-4 (iso-Butyl 4-Aminobenzoate)

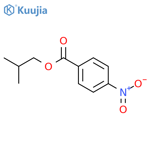

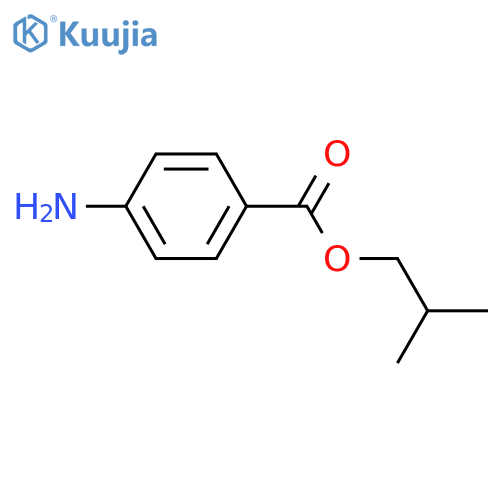

iso-Butyl 4-Aminobenzoate structure

商品名:iso-Butyl 4-Aminobenzoate

iso-Butyl 4-Aminobenzoate 化学的及び物理的性質

名前と識別子

-

- Isobutyl 4-aminobenzoate

- 2-methylpropyl 4-aminobenzoate

- Benzoic acid, 4-amino-,2-methylpropyl ester

- 4-Aminobenzoic Acid Isobutyl Ester

- (1R,11S,16S,21R,26R,36S,41S,46S,51S,56S,66S,71S,76R,81R,91R,96R)-a,1a,3,3a,4,4a,5,5a,6a,7,8,8a,9,9a,

- Benzoic acid, p-amino-, isobutyl ester (7CI, 8CI)

- Cycloform (6CI)

- Benzamelid

- Cicloforme

- Cyclocaine

- Cyclogesin

- Isobutamben

- Isobutambene

- Isobutyl Keloform

- Isobutyl p-aminobenzoate

- Isobutyl p-aminobenzobenzoate

- Isobutylcaine

- Isocaine

- NSC 23517

- NCGC00160682-02

- ISOBUTAMBEN [MART.]

- AB01563158_01

- EINECS 202-308-2

- D88236

- DTXCID603170

- NSC-760439

- Q27271747

- Pharmakon1600-01506196

- Tox21_111985_1

- SCHEMBL25178

- Isobutambenum [INN-Latin]

- ISOBUTYL P-AMINOBENZOATE [MI]

- 9566855ULN

- Isobutyl4-Aminobenzoate

- Benzoic acid, 4-amino-, 2-methylpropyl ester

- SR-01000944226-1

- BBL009300

- DTXSID9023170

- UNII-9566855ULN

- Isobutambenum

- p-Aminobenzoic acid, isobutyl ester

- D04622

- CAS-94-14-4

- Benzoic acid, p-amino-, 2-methylpropyl ester

- ISOBUTAMBEN [INN]

- AKOS002286964

- NSC-23517

- SBI-0653358.0001

- NS00040168

- NCGC00160682-01

- Isobutambeno

- STK267625

- 94-14-4

- Isobutambeno [INN-Spanish]

- Tox21_111985

- Benzoic acid, p-amino-, isobutyl ester

- BRN 2804349

- CCG-213637

- CS-0013624

- NSC760439

- p-Aminobenzoesaure-isobutylester

- ISOBUTAMBEN [USAN]

- 4-Aminobenozic acid isobutyl ester

- Cycloform

- (2-Methylpropyl) p-aminobenzoate

- 4-Aminobenzoic acid isobuty ester

- Isobutamben (USAN/INN)

- Oprea1_495308

- NSC23517

- AS-58250

- p-Aminobenzoic acid isobutyl ester

- CHEMBL1985617

- A0272

- PARA AMINO ISOBUTYLBENZOATE

- HMS3264D08

- SR-01000944226

- AI3-02764

- DB-057475

- Isobutamben [USAN:INN]

- BRD-K96714749-001-01-0

- MFCD00017110

- Isocaine (VAN)

- Isobutyl Keloform; Isobutyl p-aminobenzoate

- iso-Butyl 4-Aminobenzoate

-

- MDL: MFCD00017110

- インチ: 1S/C11H15NO2/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3

- InChIKey: PUYOAVGNCWPANW-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(N)=CC=1)OCC(C)C

計算された属性

- せいみつぶんしりょう: 193.11000

- どういたいしつりょう: 193.110279

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- トポロジー分子極性表面積: 52.3

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.0945 (rough estimate)

- ゆうかいてん: 63.0 to 66.0 deg-C

- ふってん: 329.46°C (rough estimate)

- 屈折率: 1.5041 (estimate)

- PSA: 52.32000

- LogP: 2.66280

- マーカー: 5133

iso-Butyl 4-Aminobenzoate セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- RTECS番号:DG2955000

iso-Butyl 4-Aminobenzoate 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

iso-Butyl 4-Aminobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B810383-10g |

iso-Butyl 4-Aminobenzoate |

94-14-4 | 10g |

$ 65.00 | 2022-06-06 | ||

| TRC | B810383-5g |

iso-Butyl 4-Aminobenzoate |

94-14-4 | 5g |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157709-25G |

iso-Butyl 4-Aminobenzoate |

94-14-4 | >98.0%(GC)(T) | 25g |

¥463.90 | 2023-09-02 | |

| Alichem | A019099511-500g |

Isobutyl 4-aminobenzoate |

94-14-4 | 95% | 500g |

$636.30 | 2023-08-31 | |

| Apollo Scientific | OR922243-5g |

4-Aminobenzoic acid isobutyl ester |

94-14-4 | 98% | 5g |

£31.00 | 2024-05-25 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157709-500G |

iso-Butyl 4-Aminobenzoate |

94-14-4 | >98.0%(GC)(T) | 500g |

¥3420.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157709-5g |

iso-Butyl 4-Aminobenzoate |

94-14-4 | >98.0%(GC)(T) | 5g |

¥170.90 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1083713-500mg |

Isobutamben |

94-14-4 | 95+% | 500mg |

¥43.00 | 2024-04-24 | |

| abcr | AB136081-25g |

4-Aminobenozic acid isobutyl ester, 98%; . |

94-14-4 | 98% | 25g |

€94.00 | 2024-04-15 | |

| Aaron | AR0067EM-500mg |

Isobutyl 4-Aminobenzoate |

94-14-4 | 98% | 500mg |

$5.00 | 2025-01-23 |

iso-Butyl 4-Aminobenzoate 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Hydrochloric acid

リファレンス

- Competing SNAr displacements of nitrite and SN2 displacements on the alkyl groups of alkyl p-nitrobenzoates and o-nitrobenzoates, Journal of Organic Chemistry, 1981, 46(8), 1638-42

合成方法 4

はんのうじょうけん

リファレンス

- Preparation of oxindoles as protein tyrosine kinase and protein serine/threonine kinase inhibitors., World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Cyclohexene Catalysts: Palladium Solvents: Ethanol ; reflux

リファレンス

- Novel curcumin derivatives as P-glycoprotein inhibitors: Molecular modeling, synthesis and sensitization of multidrug resistant cells to doxorubicin, European Journal of Medicinal Chemistry, 2020, 198,

合成方法 6

合成方法 7

合成方法 8

はんのうじょうけん

リファレンス

- Preparation of s-triazine derivatives as light stabilizers, United States, , ,

合成方法 9

はんのうじょうけん

リファレンス

- S-triazine derivatives as light stabilizers, European Patent Organization, , ,

合成方法 10

はんのうじょうけん

リファレンス

- Boron trifluoride ethyl ether as an effective catalyst in the synthesis of alkyl p-aminobenzoates, Journal of Pharmaceutical Sciences, 1969, 58(11), 1422-3

合成方法 11

はんのうじょうけん

リファレンス

- Steric effects in acid-catalyzed decomposition and base-catalyzed cyclization of 1-(2-alkoxycarbonylphenyl)-3-phenyltriazenes, Collection of Czechoslovak Chemical Communications, 1996, 61(5), 751-763

iso-Butyl 4-Aminobenzoate Raw materials

- sunbrella

- 2-methylpropyl 4-nitrobenzoate

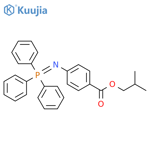

- 2-Methylpropyl 4-[(triphenylphosphoranylidene)amino]benzoate

iso-Butyl 4-Aminobenzoate Preparation Products

iso-Butyl 4-Aminobenzoate 関連文献

-

Nicholas C. Norman,A. Guy Orpen,Michael J. Quayle,Craig R. Rice New J. Chem. 2000 24 837

-

Emi Evangelio,Nigam P. Rath,Liviu M. Mirica Dalton Trans. 2012 41 8010

-

A. Insausti,C. Calabrese,M. Parra,I. Usabiaga,M. Vallejo-López,P. écija,F. J. Basterretxea,J.-U. Grabow,W. Caminati,A. Lesarri,E. J. Cocinero Chem. Commun. 2020 56 6094

-

B. J. Farey,L. A. Nelson,M. G. Rolph Analyst 1978 103 656

94-14-4 (iso-Butyl 4-Aminobenzoate) 関連製品

- 94-12-2(Propyl 4-Aminobenzoate)

- 26218-04-2(2-Ethylhexyl-4-aminobenzoate)

- 342611-08-9(Benzocaine-d4)

- 19008-43-6(benzyl p-aminobenzoate)

- 94-25-7(Butamben)

- 152699-63-3(Dibenzyl 5-aminoisophthalate)

- 582-33-2(Ethyl 3-aminobenzoate)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬